
4-(2,4-Difluorobenzoyl)piperidine hydrochloride
Overview
Description
Preparation Methods
Acylation Reaction
- Reactants: 1-acetyl-4-piperidinecarbonyl chloride (or equivalent piperidine derivative) and 2,4-difluorobenzene or 2,4-difluorobenzoyl chloride.
- Solvent: Dichloromethane (DCM) is commonly used due to its good solvating properties and inertness.
- Conditions: The reaction mixture is cooled to room temperature to control exothermicity, and the acyl chloride is added dropwise.
- Reaction Time: Approximately 3 hours at elevated temperature (often ambient to slightly elevated).
- Workup: The reaction mixture is poured into ice and hydrochloric acid to quench, followed by extraction with dichloromethane.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and solvent removed under reduced pressure to yield the crude product.
Hydrochloride Salt Formation
- The crude 4-(2,4-difluorobenzoyl)piperidine is dissolved in 6N hydrochloric acid and refluxed for about 5 hours to form the hydrochloride salt.
- After reflux, the mixture is concentrated under reduced pressure.
- Addition of 2-propanol induces crystallization.
- Filtration and drying yield the hydrochloride salt with high purity.
Typical Yields and Purity
- The acylation step yields about 41% of the intermediate 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.
- Hydrochloride salt formation yields approximately 85% of 4-(2,4-difluorobenzoyl)piperidine hydrochloride with high purity.
Step | Yield (%) | Purity (HPLC) | Conditions |
---|---|---|---|
Acylation (Intermediate) | 41 | Not specified | DCM, RT, 3 h |
Hydrochloride salt formation | 85 | High | 6N HCl reflux, 5 h, crystallization in 2-propanol |
While the above method is classical, related patents describe transformations of this compound into other derivatives, such as 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, using hydroxylamine hydrochloride and inorganic bases in alcoholic solvents.
One-Pot Conversion to Benzisoxazole Derivative
- Reactants: this compound, hydroxylamine hydrochloride, potassium hydroxide or sodium hydroxide.
- Solvent: C1-C4 aliphatic alcohols (methanol, ethanol, propanol, isopropanol, etc.).
- Conditions: Reaction temperature maintained at 40–45 °C for 5 to 72 hours.
- Workup: Acidification with concentrated HCl, cooling, filtration, washing, and drying.
- Yields: Up to 90% with HPLC purity exceeding 99% reported in optimized conditions.
Parameter | Range/Value |
---|---|
Molar ratio (piperidine:hydroxylamine:base) | 1 : 1–2 : 3–5 |
Temperature | 40–45 °C |
Reaction time | 5–72 hours |
Solvent | Methanol, ethanol, propanol, isopropanol, etc. |
Purity (HPLC) | Up to 99.79% |
Yield | Up to 90% |
This method highlights the versatility of this compound as a precursor in heterocyclic synthesis, demonstrating the importance of precise control of reaction parameters for optimal yield and purity.
- NMR Data: For this compound and related compounds, characteristic proton signals include aromatic protons in the 6.9–7.7 ppm range and piperidine ring protons in the 1.9–3.3 ppm range.
- Purity Assessment: HPLC is the standard analytical method used to determine purity, with values above 95% considered acceptable for pharmaceutical intermediates.
- Optimization: Reaction temperature, molar ratios, and solvent choice significantly affect yield and purity. For example, increasing temperature to 60–65 °C can shorten reaction time but may affect product stability.
Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|
Acylation of piperidine derivative | 2,4-difluorobenzoyl chloride, DCM, RT, 3 h | 41 | Not specified | Intermediate step |
Hydrochloride salt formation | Reflux in 6N HCl, 5 h, crystallization in 2-propanol | 85 | High | Final product salt |
One-pot conversion to benzisoxazole derivative | Piperidine hydrochloride, hydroxylamine HCl, KOH, alcohol solvent, 40–45 °C, 5–72 h | Up to 90 | Up to 99.79 | Alternative synthesis for related derivatives |
Chemical Reactions Analysis
General Reactivity Profile
The compound’s structure features two reactive domains:
-
Piperidine ring : Prone to nucleophilic substitution or alkylation.
-
Difluorobenzoyl group : Electrophilic aromatic substitution is possible at the ortho and para positions relative to the fluorine substituents.
Nucleophilic Substitution
The piperidine nitrogen may participate in alkylation or acylation reactions. Common reagents include:
Reagent Type | Example Reagents | Expected Product |
---|---|---|
Alkyl halides | Methyl iodide | N-methylpiperidine derivatives |
Acyl chlorides | Acetyl chloride | N-acylated piperidine compounds |
Electrophilic Aromatic Substitution
The difluorobenzoyl moiety may undergo halogenation or nitration under acidic conditions.
Hydrolysis
The benzoyl group can hydrolyze in aqueous acidic or basic conditions to form carboxylic acid derivatives.
Stability and Storage Considerations
-
Hygroscopic : Requires storage under inert conditions to prevent hydrolysis .
-
Temperature sensitivity : Decomposes above 200°C, limiting high-temperature reactions .
Comparative Reactivity Table
Reaction Type | Piperidine Derivatives | Difluorobenzoyl Analogs |
---|---|---|
Nucleophilic Substitution | High | Low |
Oxidation | Moderate | High (benzoyl group) |
Hydrolysis | Low | High |
Research Gaps and Recommendations
Current publicly available data lacks mechanistic details or kinetic parameters for this compound. Further studies should prioritize:
-
Spectroscopic characterization of reaction intermediates.
-
Catalytic optimization for industrial-scale processes.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates. For instance, derivatives of this compound have been explored for their potential in treating conditions such as schizophrenia and other psychiatric disorders .
Case Study: Antipsychotic Agents
Research indicates that this compound can be utilized to synthesize compounds that act as dopamine D2 and serotonin receptor antagonists. One notable example is Iloperidone, which has shown promise in treating schizophrenia . The synthesis process involves using this compound to create high-purity derivatives that exhibit improved pharmacological profiles.
Biochemical Research
Receptor Interaction Studies
In biochemical research, this compound is employed to investigate receptor interactions and enzyme activities. It aids researchers in understanding complex biological processes by providing a framework for studying how different modifications affect biological activity .
Case Study: Dihydrofolate Reductase Inhibition
A study evaluated the inhibitory activity of various piperidine derivatives against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The findings demonstrated that modifications to the piperidine structure significantly influenced the inhibitory potency, highlighting the relevance of this compound in drug design .
Material Science
Specialty Polymers and Coatings
The compound is also utilized in material science for formulating specialty polymers and coatings. Its incorporation enhances properties such as durability and resistance to environmental factors, making it valuable in developing advanced materials for various applications .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound contributes to the formulation of effective herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating agrochemicals that target specific pests or weeds without harming beneficial organisms .
Analytical Chemistry
Standard in Analytical Techniques
This compound is used as a standard in various analytical techniques. It aids in the accurate quantification of related compounds in complex mixtures, facilitating research across multiple scientific disciplines .
Data Table: Summary of Applications
Field | Application | Example/Case Study |
---|---|---|
Pharmaceutical | Intermediate for drug synthesis | Synthesis of Iloperidone |
Biochemical Research | Receptor interaction studies | Inhibition studies on DHFR |
Material Science | Formulation of specialty polymers and coatings | Enhanced durability and environmental resistance |
Agricultural Chemistry | Development of herbicides and pesticides | Targeted agrochemical formulations |
Analytical Chemistry | Standard for analytical techniques | Quantification of related compounds |
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is primarily related to its role as an intermediate in the synthesis of antipsychotic drugs. These drugs typically exert their effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain, leading to a reduction in psychotic symptoms. The compound itself does not have a direct pharmacological effect but is crucial in the synthesis of active pharmaceutical ingredients .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 106266-04-0
- Molecular Formula: C₁₂H₁₃F₂NO·HCl
- Molecular Weight : 261.70 g/mol
- Structure : Comprises a piperidine ring substituted with a 2,4-difluorobenzoyl group and a hydrochloride salt.
- Purity : ≥98.0% (HPLC) as a certified reference material .
Physicochemical Properties :
- Storage : Stable at room temperature under inert atmosphere .
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Comparison with Structural Analogs
Substituent Variations and Molecular Features
The table below compares 4-(2,4-Difluorobenzoyl)piperidine hydrochloride with piperidine derivatives bearing different substituents:
Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Key Applications |
---|---|---|---|---|---|
4-(2,4-Difluorobenzoyl)piperidine HCl | 106266-04-0 | C₁₂H₁₃F₂NO·HCl | 261.70 | 2,4-Difluorobenzoyl | Antipsychotic drug intermediates |
4-(Diphenylmethoxy)piperidine HCl | 65214-86-0 | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Unknown (limited data) |
4-[3-(Trifluoromethyl)phenoxy]piperidine HCl | 337912-66-0 | C₁₂H₁₃F₃NO·HCl | 279.69 | 3-Trifluoromethylphenoxy | Not specified |
4-(4-Fluorobenzyl)piperidine HCl | 193357-21-0 | C₁₂H₁₅ClFN | 229.72 | 4-Fluorobenzyl | Intermediate for piperidine derivatives |
2,4-Difluorophenyl-(4-piperidinyl)methanone oxime HCl | PA 18 13610 | C₁₂H₁₅ClF₂N₂O | 276.71 | Oxime group | Risperidone impurity reference |
Structural Insights :
- Electron-Withdrawing Groups : The 2,4-difluorobenzoyl group enhances electrophilicity, aiding in nucleophilic reactions during drug synthesis .
- Bulkier Groups : Derivatives like 4-(Diphenylmethoxy)piperidine HCl (MW 303.83) exhibit reduced solubility compared to the target compound due to hydrophobic diphenyl groups .
- Fluorine Positioning : In 4-(4-Fluorobenzyl)piperidine HCl , the para-fluorine on the benzyl group may improve metabolic stability compared to ortho/fluoro positions .
Key Observations :
Biological Activity
4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS No. 106266-04-0) is a chemical compound primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, particularly antipsychotic medications such as risperidone and paliperidone. Its unique structural features—specifically the presence of a piperidine ring and a difluorobenzoyl moiety—contribute to its biological activity and pharmacological properties.
- Molecular Formula : C₁₂H₁₄ClF₂NO
- Molecular Weight : 261.7 g/mol
- Appearance : Off-white to pale beige solid
- Solubility : Soluble in water and alcohol
Antipsychotic Applications
This compound serves as a precursor in the synthesis of antipsychotic drugs. Its derivatives have been investigated for their efficacy in treating schizophrenia. For instance, risperidone and paliperidone are known to exhibit multiple receptor activity, which is crucial for their therapeutic effects .
Neurotransmission Research
Research indicates that this compound could play a role in neurotransmission studies related to neurodegenerative diseases such as Alzheimer's, Huntington's disease, and Parkinson's disease. The potential outcomes from these studies may lead to new insights or treatments for these conditions .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
Risperidone | C23H27ClFN3O2 | Atypical antipsychotic; multiple receptor activity |
Paliperidone | C19H24ClFN3O | Active metabolite of risperidone |
4-(Fluorobenzoyl)piperidine | C12H12ClFNO | Similar piperidine structure; different substituents |
2-(4-Fluorobenzoyl)piperidine | C12H12ClFNO | Related structure; variations in fluorination |
The presence of two fluorine atoms at positions 2 and 4 on the benzene ring distinguishes this compound from other related compounds. This substitution pattern may enhance its biological activity and receptor selectivity compared to its analogs .
Case Studies
Several studies have highlighted the biological implications of benzoylpiperidine derivatives:
- Anticancer Activity : Some benzoylpiperidine compounds have shown significant antiproliferative activity against various cancer cell lines. For example, a derivative exhibited IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells .
- Neuropsychiatric Effects : A study on a similar compound demonstrated notable affinity for serotonin receptors (5-HT2A) and dopaminergic receptors (D2), indicating potential use as a neuroleptic drug with fewer side effects compared to traditional antipsychotics like haloperidol .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, and what factors influence reaction yields?
Methodological Answer: The synthesis of piperidine derivatives typically involves nucleophilic substitution or acylation reactions. For this compound, a plausible route includes:
- Step 1: Reacting piperidine with 2,4-difluorobenzoyl chloride under basic conditions (e.g., triethylamine or NaOH) to form the amide bond.
- Step 2: Protonation with HCl to yield the hydrochloride salt.
- Purification: Recrystallization or column chromatography (e.g., silica gel with a CH₂Cl₂/MeOH gradient) .
Critical Factors Affecting Yield:
- Reagent Ratios: Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete conversion of piperidine.
- Temperature: Controlled reaction conditions (0–5°C during acylation) minimize side reactions.
- Solvent Choice: Anhydrous dichloromethane or THF reduces hydrolysis of the acyl chloride .
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Molar Ratio | 1:1.2 (Piperidine:Benzoyl Chloride) | Maximizes conversion |
Reaction Temp. | 0–5°C | Reduces degradation |
Purification | Silica Chromatography (90:10 CH₂Cl₂:MeOH) | Purity >95% |
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer: While specific toxicity data for this compound is limited, general safety protocols for piperidine derivatives apply:
- Handling: Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid exposure to strong oxidizers (risk of exothermic reactions) .
- Storage: Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) are recommended .
- Waste Disposal: Segregate acidic and halogenated waste streams. Neutralize with dilute NaOH before disposal .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer: Orthogonal analytical methods are critical:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the benzoyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and piperidine backbone (δ 1.5–3.5 ppm). ¹⁹F NMR can verify fluorination patterns .
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% target peak area).
- Mass Spectrometry: High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 272.08 (C₁₂H₁₄F₂NO⁺) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve scalability and reproducibility?
Methodological Answer:
- Scale-Up Considerations: Use continuous flow reactors for controlled acylation, reducing exothermic risks. Monitor pH during HCl salt formation to avoid over-acidification .
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- Design of Experiments (DoE): Vary parameters (temperature, stoichiometry) systematically to identify robustness ranges. For example, a central composite design can model yield vs. reaction time .
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound under varying catalytic conditions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow NMR or UV-Vis spectroscopy to monitor intermediate formation (e.g., acyl-piperidinium ions) during acylation .
- Isotopic Labeling: Introduce ¹⁸O or deuterium into the benzoyl group to trace bond cleavage pathways.
- Computational Modeling: DFT calculations (e.g., Gaussian 16) can predict transition states and activation energies for nucleophilic attack on the acyl chloride .
Q. How can computational chemistry be integrated with experimental data to predict the compound’s behavior in complex reaction systems?
Methodological Answer:
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation tendencies.
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs) based on fluorobenzoyl pharmacophores .
- QSPR Models: Corporate experimental logP and pKa data to predict bioavailability or metabolic stability .
Q. What methodologies address discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
- Assay Standardization: Use reference standards (e.g., internal controls like staurosporine for kinase inhibition) to normalize inter-lab variability .
- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to quantify effect size differences in IC₅₀ values.
- Structural-Activity Landscape Modeling: Cluster analogs with similar substituents to identify outliers in activity trends .
Properties
IUPAC Name |
(2,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-9-1-2-10(11(14)7-9)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJONRGTWKXJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596017 | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106266-04-0 | |
Record name | Methanone, (2,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106266-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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